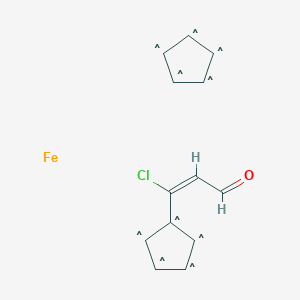

(1-Chloro-2-formylvinyl)ferrocene

Description

Properties

InChI |

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKVVWRCJBKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFeO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Chloro-2-formylvinyl)ferrocene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-2-formylvinyl)ferrocene, a fascinating organometallic compound, stands at the intersection of metallocene chemistry and functionalized organic synthesis. Its unique structure, featuring the stable ferrocenyl moiety appended to a reactive β-chloroacrolein framework, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of (1-Chloro-2-formylvinyl)ferrocene, from its synthesis and characterization to its reactivity and potential applications, offering a technical resource for researchers in organometallic chemistry, materials science, and drug development.

The core of this molecule is the ferrocene unit, an iron atom sandwiched between two cyclopentadienyl rings, which imparts remarkable stability and unique electrochemical properties. The attached (1-chloro-2-formylvinyl) group, however, introduces a site of high reactivity, making this compound a versatile building block. This guide will delve into the scientific principles underpinning its synthesis and reactions, providing both theoretical understanding and practical, step-by-step protocols.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 12085-68-6 | [1] |

| Molecular Formula | C₁₃H₁₁ClFeO | [1] |

| Molecular Weight | 274.52 g/mol | [1] |

| Appearance | Deep purple crystals | [2] |

| Melting Point | 76–77 °C | [2] |

Synthesis of (1-Chloro-2-formylvinyl)ferrocene

The primary and most efficient route to (1-Chloro-2-formylvinyl)ferrocene is through a Vilsmeier-Haack type reaction, starting from the readily available acetylferrocene.[2] This reaction involves the formylation of the acetyl group, followed by chlorination.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (in this case, N,N-dimethylformamide, DMF) and an acid halide (phosphorus oxychloride, POCl₃). This reagent then acts as the formylating and chlorinating agent.

Caption: Vilsmeier-Haack synthesis of (1-Chloro-2-formylvinyl)ferrocene.

Experimental Protocol: Synthesis from Acetylferrocene[2]

Materials:

-

Acetylferrocene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer and an inert gas inlet, dissolve acetylferrocene (0.1 mol) in N,N-dimethylformamide (0.32 mol).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (0.11 mol) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The color will change to a deep purple.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous phase multiple times with ether.

-

Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting deep purple crystals of (1-Chloro-2-formylvinyl)ferrocene can be further purified by recrystallization if necessary. An 85-93% yield can be expected.[2]

Spectroscopic Characterization

Due to the lack of directly published and citable full spectroscopic data, this section provides an overview of the expected spectroscopic features of (1-Chloro-2-formylvinyl)ferrocene based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ferrocenyl group and the vinyl substituent.

-

Ferrocenyl Protons: The unsubstituted cyclopentadienyl (Cp) ring should exhibit a singlet around δ 4.2 ppm, integrating to 5 protons. The substituted Cp ring will show a more complex pattern, likely two multiplets (or triplets) for the α and β protons, each integrating to 2 protons, in the range of δ 4.5-5.0 ppm.

-

Vinyl Protons: The vinyl proton (=CH-CHO) is expected to appear as a singlet or a doublet (if coupled to the formyl proton) in the downfield region, likely between δ 6.0 and 7.0 ppm.

-

Formyl Proton: The aldehyde proton (-CHO) will be the most downfield signal, appearing as a singlet or a doublet between δ 9.0 and 10.0 ppm.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Ferrocenyl Carbons: The unsubstituted Cp ring will show a single peak around 69-70 ppm. The substituted Cp ring will display three signals: one for the ipso-carbon (the carbon attached to the vinyl group) and two for the other four carbons.

-

Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon bearing the ferrocenyl group (C-Fc) and the carbon attached to the chlorine (C-Cl) will likely resonate in the range of 120-140 ppm.

-

Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a characteristic downfield signal, typically in the range of 190-200 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1700 cm⁻¹.

-

C=C Stretch (Vinyl): A medium to weak absorption band around 1600-1640 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

Ferrocene Bands: Characteristic absorptions for the ferrocene moiety, including C-H stretching around 3100 cm⁻¹, C-C stretching in the rings around 1410, 1108, and 1002 cm⁻¹, and a band around 820 cm⁻¹ for the out-of-plane C-H bending.

Mass Spectrometry (Expected)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of (1-Chloro-2-formylvinyl)ferrocene (274.52 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways for ferrocene derivatives include the loss of the substituent, the cyclopentadienyl rings, or the iron atom.

Reactivity and Synthetic Applications

(1-Chloro-2-formylvinyl)ferrocene is a bifunctional molecule with two primary sites of reactivity: the electrophilic aldehyde and the vinyl chloride moiety.

Reactions at the Aldehyde Group

The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation. For instance, it can be a precursor for the synthesis of ferrocenyl-substituted pyrazole derivatives through condensation with hydrazine derivatives.[3]

Reactions at the Vinyl Chloride Group

The vinyl chloride group is susceptible to nucleophilic substitution and elimination reactions.

One of the most significant applications of (1-Chloro-2-formylvinyl)ferrocene is its role as a key intermediate in the synthesis of ethynylferrocene.[2] This transformation is achieved through a base-induced elimination of HCl.

Caption: Synthesis of Ethynylferrocene from (1-Chloro-2-formylvinyl)ferrocene.

Electropolymerization

(1-Chloro-2-formylvinyl)ferrocene can undergo reductive electropolymerization, both as a homopolymer and as a copolymer with other monomers. This property opens up possibilities for creating novel redox-active polymer films with potential applications in sensors and electrocatalysis.[4]

Potential Applications

The unique combination of the redox-active ferrocene unit and the reactive vinyl aldehyde functionality makes (1-Chloro-2-formylvinyl)ferrocene a promising candidate for various applications:

-

Precursor in Organic Synthesis: As demonstrated by its use in the synthesis of ethynylferrocene and ferrocenylpyrazoles, it serves as a versatile starting material for more complex ferrocene-containing molecules.

-

Monomer for Redox-Active Polymers: Its ability to be electropolymerized allows for the creation of functional materials with tunable electronic properties.

-

Component in Drug Development: Ferrocene and its derivatives have shown promise in medicinal chemistry. The reactive handles on (1-Chloro-2-formylvinyl)ferrocene could be used to incorporate the ferrocenyl moiety into biologically active molecules.

Conclusion

(1-Chloro-2-formylvinyl)ferrocene is a readily accessible and highly versatile organometallic compound. Its synthesis via the Vilsmeier-Haack reaction is efficient and high-yielding. While detailed spectroscopic data in the public domain is scarce, its structural features allow for predictable characterization. The dual reactivity of the aldehyde and vinyl chloride groups makes it a valuable intermediate for a range of synthetic transformations, most notably in the preparation of ethynylferrocene and in the formation of redox-active polymers. For researchers in organometallic synthesis, materials science, and medicinal chemistry, (1-Chloro-2-formylvinyl)ferrocene offers a gateway to a wide array of functional ferrocene-based molecules and materials. Further exploration of its reactivity and the properties of its derivatives is a promising area for future research.

References

-

Synthesis and Characterization of Some Novel Ferrocenyl Derivatives of Pyrazole Analogues. SAS Journal of Chemistry. [Link]

-

Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. Rsc.org. [Link]

-

Ferrocene, ethynyl-. Organic Syntheses Procedure. [Link]

-

Synthesis and characterization of ferrocene containing organometallic compounds. ethesis. [Link]

-

Synthesis and structure analysis of ferrocene-containing pseudopeptides. https: //site.unibo. [Link]

-

An Introduction to the Synthesis and Reactions of Ferrocene. AZoM. [Link]

-

Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium. Acta Chimica Sinica. [Link]

Sources

An In-depth Technical Guide to the Electrochemical Behavior of (1-Chloro-2-formylvinyl)ferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene, with its unique "sandwich" structure of an iron atom situated between two cyclopentadienyl rings, has been a cornerstone in the field of organometallic chemistry since its discovery.[1][2] Its remarkable stability, reversible one-electron redox chemistry, and the ease with which its cyclopentadienyl rings can be functionalized have made it a versatile scaffold in a multitude of applications, including catalysis, materials science, and medicinal chemistry. The electrochemical behavior of ferrocene is particularly noteworthy, with the reversible oxidation of the iron center from Fe(II) to Fe(III) serving as a reliable electrochemical reference.[3]

The introduction of substituents onto the cyclopentadienyl rings provides a powerful tool for tuning the electronic properties and, consequently, the redox potential of the ferrocene core. Electron-withdrawing groups tend to make the ferrocene more difficult to oxidize, shifting its redox potential to more positive values, while electron-donating groups have the opposite effect.[4] This fine-tuning of electrochemical properties is critical for the rational design of ferrocene-based molecules for specific applications.

This technical guide provides a comprehensive overview of the electrochemical behavior of a particularly interesting derivative: (1-Chloro-2-formylvinyl)ferrocene. This molecule features a conjugated vinyl substituent bearing both a chloro and a formyl group, which are strongly electron-withdrawing. The presence of this substituent is expected to significantly influence the electrochemical properties of the ferrocene moiety. This guide will delve into the synthesis, structure, and detailed electrochemical characteristics of (1-Chloro-2-formylvinyl)ferrocene, offering insights for researchers and professionals working with ferrocene-based compounds.

Synthesis and Structural Characterization

The synthesis of (1-Chloro-2-formylvinyl)ferrocene is typically achieved through a Vilsmeier-Haack type reaction, starting from acetylferrocene. This method involves the reaction of acetylferrocene with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]

Experimental Protocol: Synthesis of (1-Chloro-2-formylvinyl)ferrocene

A detailed, reproducible protocol for the synthesis of (1-Chloro-2-formylvinyl)ferrocene is provided below, based on established literature procedures.[5]

Materials:

-

Acetylferrocene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate trihydrate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, an inert gas inlet, and a pressure-equalizing addition funnel is charged with acetylferrocene and DMF.

-

The system is flushed with an inert gas (e.g., argon) and cooled to 0 °C in an ice bath.

-

A complex of POCl₃ and DMF is prepared separately by cautiously adding POCl₃ to cooled DMF. This viscous, red complex is then transferred to the addition funnel.

-

The POCl₃-DMF complex is added dropwise to the stirred acetylferrocene solution over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours, during which the color changes from dark brown to deep blue.

-

Diethyl ether is added to the viscous mixture, followed by the cautious addition of sodium acetate trihydrate and a small amount of water.

-

The ice bath is removed, and the organic layer will change color to ruby red, indicating the formation of the desired product.

-

The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with water.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1-Chloro-2-formylvinyl)ferrocene as deep purple crystals.[5]

Diagram of the Synthetic Pathway:

Sources

An In-Depth Technical Guide to the Cyclic Voltammetry of Substituted Vinyl Ferrocenes

Abstract

This technical guide provides a comprehensive exploration of the cyclic voltammetry of substituted vinyl ferrocenes, tailored for researchers, scientists, and professionals in drug development and materials science. Ferrocene's robust and reversible redox chemistry makes it an invaluable electrochemical probe and a foundational building block for novel materials and redox-active pharmaceuticals. The introduction of a vinyl group and further substitutions on this framework allows for fine-tuning of its electronic properties, which can be precisely characterized using cyclic voltammetry. This guide moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a self-validating system of analysis. We will dissect the theoretical underpinnings, provide detailed experimental workflows, and analyze the structure-property relationships that govern the electrochemical behavior of these fascinating organometallic compounds.

Introduction: The Electrochemical Significance of Ferrocene and its Vinyl Derivatives

Ferrocene, an organometallic sandwich compound with an iron atom between two cyclopentadienyl rings, exhibits a remarkably stable and reversible one-electron oxidation-reduction couple (Fc/Fc⁺) [see Figure 1].[1][2] This well-behaved electrochemical signature has led to its widespread use as an internal standard in non-aqueous electrochemistry for calibrating redox potentials.[3] The introduction of a vinyl substituent to the ferrocene core creates a monomer that can be polymerized or functionalized further, opening avenues for the development of redox-active polymers, sensors, and novel therapeutic agents.[4][5][6]

The electronic properties of the ferrocene moiety are highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) increase the electron density at the iron center, making oxidation easier and thus shifting the redox potential to less positive values.[1][7][8] Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values.[1][9][10] This predictable modulation of redox potential is the cornerstone of designing ferrocene-based systems with tailored electronic properties.

This guide will focus on the application of cyclic voltammetry (CV) to probe these substituent effects in a systematic manner for a range of substituted vinyl ferrocenes.

Caption: Reversible one-electron oxidation of ferrocene to the ferrocenium cation.

Fundamentals of Cyclic Voltammetry: A Primer

Cyclic voltammetry is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species.[3] It involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The potential is swept in a triangular waveform, cycling between a set starting potential and a switching potential. The resulting plot of current versus potential is known as a cyclic voltammogram.

The Three-Electrode System

A standard CV experiment utilizes a three-electrode setup to ensure accurate potential control and current measurement [see Figure 2].[11]

-

Working Electrode (WE): This is the electrode at which the redox reaction of interest occurs. Common materials include glassy carbon, platinum, and gold.

-

Reference Electrode (RE): This electrode maintains a constant potential, providing a stable reference point against which the potential of the working electrode is measured. A common choice for non-aqueous electrochemistry is the silver/silver ion (Ag/Ag⁺) electrode.

-

Counter (or Auxiliary) Electrode (CE): This electrode serves to pass the current required to balance the electrochemical reaction at the working electrode, thus completing the circuit. It is typically made of an inert material like platinum wire.

Caption: Key features of a cyclic voltammogram for a reversible redox process.

Experimental Protocol for Cyclic Voltammetry of a Substituted Vinyl Ferrocene

This section provides a detailed, step-by-step methodology for conducting a cyclic voltammetry experiment on a model substituted vinyl ferrocene.

Materials and Reagents

-

Analyte: Substituted vinyl ferrocene (e.g., 1-ferrocenyl-2-phenylethene), typically at a concentration of 1-5 mM.

-

Solvent: A dry, aprotic solvent is crucial for non-aqueous electrochemistry. Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are common choices.

-

Supporting Electrolyte: A non-reactive salt that provides conductivity to the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M are frequently used.

-

Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish.

-

Reference Electrode: Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in 0.1 M TBAPF₆/CH₃CN).

-

Counter Electrode: Platinum wire.

-

Inert Gas: High-purity nitrogen or argon for deoxygenation.

Step-by-Step Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

-

Clean the platinum wire counter electrode, for example, by flame annealing.

-

Prepare the Ag/Ag⁺ reference electrode according to the manufacturer's instructions.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a stock solution of the substituted vinyl ferrocene in the electrolyte solution.

-

It is often good practice to add a small amount of an internal standard, such as ferrocene, to the solution for in-situ calibration of the reference electrode.

-

-

Electrochemical Cell Assembly:

-

Place the prepared electrolyte solution (with or without the analyte) into the electrochemical cell.

-

Insert the working, reference, and counter electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode to minimize iR drop.

-

-

Deoxygenation:

-

Purge the solution with a gentle stream of inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. [12]Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan of the electrolyte solution without the analyte to determine the potential window of the solvent and electrolyte.

-

Add the analyte to the cell and acquire the cyclic voltammogram.

-

Typical parameters for a survey scan are a scan rate of 100 mV/s and a potential range that brackets the expected redox potential of the analyte.

-

To investigate the reversibility of the redox process, perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

-

The Influence of Substituents on the Redox Potential of Vinyl Ferrocenes

The electronic nature of the substituent on the vinyl group or the cyclopentadienyl rings of vinyl ferrocene has a profound impact on its redox potential. This can be rationalized by considering the stability of the resulting ferrocenium cation.

Electron-Donating vs. Electron-Withdrawing Groups

-

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups donate electron density to the ferrocene core. This increased electron density at the iron center facilitates the removal of an electron (oxidation), thus shifting the E₁/₂ to less positive (more negative) potentials compared to unsubstituted ferrocene. [7][8]

-

Electron-Withdrawing Groups (EWGs): Substituents like carbonyl, cyano, or nitro groups withdraw electron density from the ferrocene core. This makes the iron center more electron-deficient and, consequently, more difficult to oxidize. As a result, the E₁/₂ is shifted to more positive potentials. [1][9][10] Ferrocenyl chalcones, which are α,β-unsaturated ketones containing a ferrocenyl group, are excellent examples of vinyl ferrocenes with an electron-withdrawing group directly conjugated to the ferrocene nucleus. The carbonyl group significantly withdraws electron density, leading to a more positive oxidation potential compared to vinyl ferrocene itself.

Quantitative Analysis: The Hammett Relationship

The effect of substituents on the redox potential of ferrocene derivatives can be quantified using the Hammett equation, which describes a linear free-energy relationship. [4]For the oxidation of substituted ferrocenes, the change in the half-wave potential (ΔE₁/₂) relative to unsubstituted ferrocene is proportional to the Hammett substituent constant (σ):

ΔE₁/₂ = E₁/₂(substituted) - E₁/₂(unsubstituted) = ρσ

where ρ (rho) is the reaction constant, which reflects the sensitivity of the redox reaction to substituent effects. A positive ρ value indicates that the reaction is facilitated by electron-donating groups. By plotting the E₁/₂ values of a series of substituted vinyl ferrocenes against their respective Hammett constants, a linear relationship can be established, allowing for the prediction of the redox potential of new derivatives. [4][7][8]

Data Presentation and Analysis

For a clear comparison of the electrochemical data for different substituted vinyl ferrocenes, it is essential to present the results in a structured format.

Table 1: Electrochemical Data for a Series of Substituted Vinyl Ferrocenes

| Substituent (R) on Vinyl Ferrocene | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | ipa/ipc |

| H (Vinylferrocene) | Data | Data | Data | Data | Data |

| Phenyl (EDG-like) | Data | Data | Data | Data | Data |

| 4-Methoxyphenyl (strong EDG) | Data | Data | Data | Data | Data |

| 4-Nitrophenyl (strong EWG) | Data | Data | Data | Data | Data |

| Carbonyl (e.g., in a chalcone) | Data | Data | Data | Data | Data |

Note: The data in this table is illustrative. Actual values should be obtained from experimental measurements.

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the redox properties of substituted vinyl ferrocenes. This in-depth technical guide has provided a comprehensive framework for understanding and performing these measurements, from the fundamental principles to detailed experimental protocols and data analysis. By systematically studying the effects of various substituents, researchers can gain valuable insights into the electronic structure of these molecules and rationally design novel ferrocene-based materials and therapeutics with precisely tuned electrochemical properties. The ability to predictably modulate the redox potential of vinyl ferrocenes through chemical modification underscores their immense potential in a wide range of scientific and technological applications.

References

-

Electrochemical and Fluorescent Properties of Ferrocenyl Chalcones Containing 1-Naphthalenyl Group: X-ray Crystal Structure of Fc-C(O)CH=CH-(1-Naph). (2012). Bulletin of the Korean Chemical Society. [Link]

- Reyes, J. A., García, S. L., Delgado, S., Montes, I., & Guadalupe, A. R. (n.d.). Electrochemical Studies on Redox and Electrocatalytic Behavior of Ferrocenyl Chalcones. University of Puerto Rico, Rio Piedras Campus.

-

Electrochemical characterisation of polyvinylferrocene polymers: substituent effects on the redox reaction. (n.d.). Journal of Materials Chemistry. [Link]

-

Synthesis of ferrocene copolymers and investigation of their electrochemical properties. (n.d.). Digital Commons @ University of Southern Mississippi. [Link]

-

Manfredi, N., et al. (2020). Ferrocene Derivatives Functionalized with Donor/Acceptor (Hetero)Aromatic Substituents: Tuning of Redox Properties. Molecules. [Link]

-

Synthesis and characterization of novel ferrocenyl chalcone ammonium and pyridinium salt derivatives. (n.d.). PMC. [Link]

-

Dursun, F., et al. (2012). Vinylferrocene copolymers based biosensors for phenol derivatives. Journal of Chemical Technology & Biotechnology. [Link]

-

Paul, A., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. [Link]

-

Synthesis and Electrochemical Behaviour of Vinylferrocene-Propylene Sulfide-Graft Copolymers. (n.d.). ResearchGate. [Link]

-

An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. (n.d.). PMC. [Link]

-

Chronopotentiometric Studies of Ferrocene Derivatives. II. Directly Substituted Ferrocenes. (1962). Journal of the American Chemical Society. [Link]

-

Electrochemical Properties of Ferrocene Derivatives. (n.d.). University of Washington. [Link]

-

Electrochemical characterisation of polyvinylferrocene polymers: Substituent effects on the redox reaction. (n.d.). ResearchGate. [Link]

-

Supplementary Information for Substituted ferrocenes and iodine as synergistic thermoelectrochemical heat harvesting redox couples in ionic liquids. (n.d.). The Royal Society of Chemistry. [Link]

-

Paul, A., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. [Link]

-

The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. (n.d.). ResearchGate. [Link]

-

Substituent Effects in the Chronopotentiometric Oxidation of Ferrocenes. (1961). Journal of the American Chemical Society. [Link]

-

Anionic polymerization of multi-vinylferrocenes. (2017). Polymer. [Link]

-

Urbaniak, K., et al. (2023). Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents. Molecules. [Link]

-

Polysubstituted ferrocenes as tunable redox mediators. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Cyclic Voltammetry of Ferrocene, [Ru(bpy)₃]²⁺, [Co(bpy)₃]²⁺ and Iodide. (n.d.). UMass Boston. [Link]

-

Acceptor-substituted ferrocenium salts as strong, single-electron oxidants: synthesis, electrochemistry, theoretical investigations, and initial synthetic application. (2012). Chemistry – A European Journal. [Link]

-

Synthesis, electrochemical and spectroscopic properties of ferrocene-based compounds. (2022). Chemical Papers. [Link]

-

Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. (2025). Molecules. [Link]

-

P4: Cyclic voltammetry of arylferrocenes and ferroceneanalogues of chalcones. substituent effects on theelectron density distribution in ferrocene derivatives. (n.d.). University of Ouargla. [Link]

-

Tuning of Oxidation Potential of Ferrocene for Ratiometric Redox Labeling and Coding of Nucleotides and DNA. (n.d.). PMC. [Link]

-

Vinylferrocene copolymers based biosensors for phenol derivatives. (n.d.). ResearchGate. [Link]

-

Referencing Electrochemical Data to an Internal Standard. (2024). Pine Research Instrumentation. [Link]

-

Cyclic Voltammetry of Ferrocene, [Ru(bpy)₃]²⁺, [Co(bpy)₃]²⁺ and Iodide. (n.d.). UMass Boston. [Link]

- Electrochemical Studies on Redox and Electrocatalytic Behavior of Ferrocenyl Chalcones. (n.d.). University of Puerto Rico, Rio Piedras Campus.

-

Electrochemical characterisation of polyvinylferrocene polymers: substituent effects on the redox reaction. (n.d.). Journal of Materials Chemistry. [Link]

-

SYNTHESIS AND ELECTROCHEMICAL STUDY OF COPOLYMERS CONTAINING FERROCENE AND IMIDAZOLE. (n.d.). Digital Commons @ University of Southern Mississippi. [Link]

Sources

- 1. posters.unh.edu [posters.unh.edu]

- 2. researchgate.net [researchgate.net]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Electrochemical characterisation of polyvinylferrocene polymers: substituent effects on the redox reaction - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of novel ferrocenyl chalcone ammonium and pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tuning of Oxidation Potential of Ferrocene for Ratiometric Redox Labeling and Coding of Nucleotides and DNA - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Functionalized Ferrocene Derivatives: A Characterization Guide

Executive Summary

The Stability Paradox: Ferrocene (

This guide provides a standardized protocol for characterizing these organometallics, distinguishing between physical loss (volatility) and chemical breakdown (degradation), ensuring data integrity for regulatory filing and shelf-life prediction.

Part 1: The Thermochemical Landscape

To engineer stable derivatives, one must understand the failure modes. The thermal fate of a ferrocene derivative is dictated by three competing pathways:

The Sublimation Trap

Unsubstituted ferrocene sublimes at atmospheric pressure starting

-

Implication: Standard open-pan TGA (Thermogravimetric Analysis) measures vapor pressure, not thermal stability.

-

Mitigation: Functionalization with polar groups (e.g., acetyl, carboxylic acids) or high molecular weight scaffolds (e.g., Ferroquine) disrupts the crystal lattice packing, often lowering the melting point but suppressing sublimation via increased intermolecular hydrogen bonding or steric bulk.

The Decomposition Mechanism

When sublimation is suppressed (or in hermetic conditions), decomposition occurs via Fe-Cp bond scission .

-

Inert Atmosphere (

/Ar): Homolytic cleavage of the cyclopentadienyl rings leads to iron-rich carbonaceous char. -

Oxidative Atmosphere (Air/

): The iron center oxidizes (

Substituent Effects[1][2]

-

Electron-Withdrawing Groups (EWGs): Acetyl or carbonyl groups pull electron density from the Fe center. While this raises the oxidation potential (making the Fe center harder to oxidize electrochemically), it can paradoxically lower thermal onset temperatures by introducing thermally labile bonds in the side chain.

-

Electron-Donating Groups (EDGs): Alkyl groups generally stabilize the Fe-Cp bond but increase volatility unless the chain length is significant.

Part 2: Visualizing the Decomposition Pathway

The following diagram illustrates the divergent pathways based on environmental stress (Heat + Atmosphere).

Figure 1: Divergent thermal pathways of ferrocene derivatives. Note that open systems favor sublimation, masking true chemical stability.

Part 3: Analytical Methodologies (The Protocol)

Experiment A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine Phase Transitions (

, -

Crucial Step: Use High-Pressure Gold-Plated Crucibles or Hermetically Sealed Aluminum Pans .

-

Protocol:

-

Weigh 2–5 mg of sample (precision

mg). -

Seal pan hermetically. Validation: Weigh pan before and after run. Mass loss must be <1%.

-

Ramp: 10°C/min from 25°C to 500°C under

(50 mL/min). -

Signal Interpretation:

-

Sharp Endotherm: Melting (

). -

Broad Exotherm: Decomposition (

). -

Note: If

immediately follows

-

-

Experiment B: Thermogravimetric Analysis (TGA) - The Pinhole Method

-

Objective: Quantify volatility vs. degradation.

-

Crucial Step: Do NOT use open pans. Use an aluminum pan with a lid, pierced by a 50-micron laser pinhole. This creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape.

-

Protocol:

-

Isothermal Hold: Heat to 5°C below

(determined from DSC) and hold for 60 mins.-

Result: Significant mass loss = Sublimation/Evaporation. Stable mass = Thermally stable solid.

-

-

Dynamic Ramp: Heat at 10°C/min to 800°C.

-

Result: Stepwise mass loss indicates side-chain cleavage followed by core breakdown.

-

-

Experiment C: Kinetic Analysis (Kissinger Method)

To predict shelf-life (e.g., for Ferroquine formulations), run TGA at multiple heating rates (

Part 4: Structural-Property Relationships

The table below summarizes thermal data for key derivatives, highlighting the trade-off between functionalization and stability.

| Derivative | Structure Type | Melting Point ( | Decomp. Onset ( | Residue (Air, 800°C) | Key Stability Insight |

| Ferrocene | Unsubstituted | 173°C | >400°C (Sealed) | ~43% ( | High stability, extreme volatility. Sublimes before degrading in open air. |

| Acetylferrocene | EWG (Ketone) | ~82°C | ~360°C | ~35% | Lower |

| Ferroquine | Drug Conjugate | 194-198°C | ~230°C | Variable | High MW suppresses sublimation. Decomposition is driven by the chloroquine-linker scission. |

| Vinylferrocene | Polymerizable | 50°C | ~200°C | High (Crosslinks) | Reactive double bond leads to thermal crosslinking before core breakdown. |

Part 5: Experimental Workflow Visualization

This workflow ensures data validity by filtering out sublimation artifacts.

Figure 2: Decision tree for selecting the correct TGA configuration. Open pans often yield false-negative stability results due to sublimation.

References

-

National Institute of Standards and Technology (NIST). (2023). Ferrocene: Phase change data and Thermochemistry. NIST Chemistry WebBook. [Link]

-

Bhattacharjee, A., et al. (2015).[1] "Thermal decomposition study of ferrocene." Journal of Thermal Analysis and Calorimetry, 122, 1073–1081. [Link]

-

Biot, C., et al. (1997).[2] "Interconversion of the antimalarial drug ferroquine." Journal of Medicinal Chemistry. (Foundational text on Ferroquine structure/stability). [Link]

-

Chakraborty, M., et al. (2024). "Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite." ACS Omega. [Link]

-

Shaanxi Bloom Tech. (2024). Comparative polarity and melting points of Acetylferrocene vs Ferrocene.[3][Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Ferrocene-Based Polymers from (1-Chloro-2-formylvinyl)ferrocene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Ferrocene-Based Polymers

Ferrocene, with its iconic "sandwich" structure of an iron atom between two cyclopentadienyl rings, has captivated chemists since its discovery.[1][2] Its incorporation into polymeric architectures gives rise to materials with a remarkable combination of properties, including exceptional thermal and chemical stability, and most notably, reversible redox activity.[3][4] These characteristics make ferrocene-containing polymers highly sought-after for a wide range of applications, including electrocatalysis, chemical sensors, energy storage, and advanced magnetic materials.[5][6][7]

This guide focuses on the use of a specific and highly versatile monomer, (1-Chloro-2-formylvinyl)ferrocene , as a foundational building block for creating conjugated ferrocene-based polymers. This monomer offers a direct route to poly(ferrocenylvinylene)s and related structures, whose conjugated backbones facilitate electron transport and communication between the redox-active ferrocene units. We will provide an in-depth exploration of the monomer synthesis via the Vilsmeier-Haack reaction, its subsequent polymerization, and the characterization of the resulting polymer films.

Synthesis of the (1-Chloro-2-formylvinyl)ferrocene Monomer

The most efficient and widely adopted method for synthesizing (1-Chloro-2-formylvinyl)ferrocene is the Vilsmeier-Haack reaction performed on acetylferrocene.[8] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce both a chloro and a formyl group to the acetyl moiety.

Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[9][10] The process involves two key stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[11][12]

-

Electrophilic Attack: The acetylferrocene substrate attacks the Vilsmeier reagent, leading to a series of steps that ultimately yield the β-chloro-α,β-unsaturated aldehyde structure of (1-Chloro-2-formylvinyl)ferrocene.[8][13] Using an excess of the Vilsmeier reagent is crucial to favor the formation of the desired product over other potential side products.[8]

Caption: Vilsmeier reagent formation and subsequent reaction with acetylferrocene.

Detailed Protocol: Synthesis of (1-Chloro-2-formylvinyl)ferrocene

This protocol is adapted from established organometallic synthesis procedures.[8]

Materials:

-

Acetylferrocene

-

N,N-dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate, anhydrous

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetylferrocene (0.1 mol) in 100 mL of anhydrous DCM.

-

Vilsmeier Reagent Preparation (in situ): Cool the flask to 0°C in an ice bath. In the dropping funnel, prepare a solution of POCl₃ (0.3 mol) in 25 mL of anhydrous DMF.

-

Reaction: Add the POCl₃/DMF solution dropwise to the stirred acetylferrocene solution over 30-45 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The solution will turn a deep purple color.

-

Quenching and Extraction: Carefully pour the reaction mixture onto 200 g of crushed ice. Once the ice has melted, slowly neutralize the mixture with a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 100 mL portions of DCM.

-

Washing and Drying: Combine the organic extracts and wash them twice with 100 mL of saturated sodium bicarbonate solution, followed by one wash with 100 mL of water. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting deep purple crystalline solid is (1-Chloro-2-formylvinyl)ferrocene. The product is often pure enough for subsequent polymerization without further purification.[8]

Monomer Characterization Data

| Property | Value | Source |

| CAS Number | 12085-68-6 | [14] |

| Molecular Formula | C₁₃H₁₁ClFeO | [14] |

| Molecular Weight | 274.52 g/mol | [14] |

| Appearance | Deep purple crystals | [8] |

| Melting Point | 76–77°C | [8] |

| Key Spectroscopic Data | Homogeneous by TLC analysis | [8] |

Polymerization Methodologies

(1-Chloro-2-formylvinyl)ferrocene serves as an excellent monomer for producing polymer films directly onto conductive surfaces via electropolymerization. This method is advantageous as it allows for precise control over film thickness and morphology in a single step.

Primary Route: Reductive Electropolymerization

Reductive electropolymerization is a powerful technique for synthesizing conjugated polymers. By applying a negative potential, the monomer is reduced at the electrode surface, initiating a polymerization reaction that deposits a polymer film. Research has demonstrated that (1-Chloro-2-formylvinyl)ferrocene can be effectively electropolymerized to form a stable, redox-active film.[15]

Causality: The reductive process likely proceeds via the cleavage of the carbon-chlorine bond, generating a reactive intermediate that couples with other monomer units. The conjugated vinylferrocene structure is preserved, leading to a polymer backbone with repeating ferrocenylvinylene units. This process can even be enhanced through copolymerization with other electroactive monomers.[15]

Caption: Workflow for the reductive electropolymerization of the ferrocene monomer.

Detailed Protocol: Electropolymerization

This protocol is based on the successful electropolymerization of (1-Chloro-2-formylvinyl)ferrocene.[15]

Materials & Equipment:

-

(1-Chloro-2-formylvinyl)ferrocene monomer

-

Acetonitrile (ACN), anhydrous, electrochemical grade

-

Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon or Indium Tin Oxide)

-

Counter Electrode (e.g., Platinum wire)

-

Reference Electrode (e.g., Ag/Ag⁺)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish (e.g., with alumina slurry), sonicate in deionized water and acetone, and dry under a stream of nitrogen.

-

Solution Preparation: Prepare a solution of the monomer (e.g., 1-5 mM) in acetonitrile containing the supporting electrolyte (e.g., 0.1 M TBAP). Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.

-

Electropolymerization: Assemble the three-electrode cell with the prepared solution under an inert atmosphere. Perform cyclic voltammetry (CV) by scanning the potential from an initial value (e.g., +0.7 V) to a sufficiently negative potential to initiate reduction (e.g., -2.2 V vs. Ag/Ag⁺) and back.

-

Film Growth: Repeat the potential cycling for a set number of scans (e.g., 10-20 cycles). The growth of the polymer film can be monitored by the increasing current of the ferrocene/ferrocenium redox couple peaks with each cycle.

-

Post-Polymerization: After polymerization, remove the working electrode from the solution, rinse it thoroughly with fresh acetonitrile and acetone to remove any unreacted monomer and electrolyte, and dry it carefully. The electrode is now coated with the ferrocene-based polymer and is ready for characterization.

Physicochemical Characterization of the Polymer

A multi-technique approach is essential to fully characterize the structure, properties, and performance of the synthesized polymer.

-

Cyclic Voltammetry (CV): This is the primary technique to confirm the presence and electrochemical behavior of the ferrocene units in the polymer film. The polymer-coated electrode is placed in a monomer-free electrolyte solution, and the potential is scanned. A reversible redox wave corresponding to the Fc/Fc⁺ couple confirms the successful immobilization of the electroactive polymer.[15][16] The stability of the film can be assessed by performing multiple CV cycles.

-

Spectroscopy (FT-IR, Raman): FT-IR spectroscopy can be used to confirm the disappearance of the C-Cl bond and changes in the formyl group, indicating successful polymerization. Raman spectroscopy is particularly useful for identifying the C=C stretching of the vinylene backbone.[17][18]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer, which is a key feature of many ferrocene-based materials.[3][19]

-

Surface Analysis (SEM, AFM): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide valuable information about the morphology, uniformity, and thickness of the deposited polymer film.

| Parameter | Technique | Expected Result |

| Redox Activity | Cyclic Voltammetry | Reversible redox peaks corresponding to the Fc/Fc⁺ couple (approx. +0.1 to +0.5 V vs Ag/Ag⁺, solvent dependent).[15][20] |

| Structural Integrity | FT-IR Spectroscopy | Presence of characteristic ferrocene C-H and C=C stretching; modification or absence of the monomer's C=O and C-Cl peaks.[3][6] |

| Thermal Stability | TGA | High thermal stability, with decomposition onset typically above 300-400°C.[19][21] |

| Surface Morphology | SEM / AFM | A generally uniform, continuous film deposited on the electrode surface. |

Applications and Scientific Context

The polymers synthesized from (1-Chloro-2-formylvinyl)ferrocene are not merely chemical curiosities; their unique redox properties make them highly suitable for advanced applications.

-

Electrocatalysis: The ferrocene units within the polymer film can act as electron mediators, facilitating electrochemical reactions that are sluggish at an unmodified electrode. For example, films of this type have been shown to catalyze the oxidation of phenols and mediate the reduction of nitroaromatics.[15]

-

Redox-Mediated Sensing: The reversible and well-defined electrochemical response of the polymer can be perturbed by the presence of specific analytes, forming the basis of a chemical sensor. The polymer can be designed to interact with target molecules, causing a measurable shift in its redox potential or current.[5][7]

-

Energy Storage: The ability of the ferrocene units to be repeatedly oxidized and reduced makes these materials candidates for charge storage applications, such as in supercapacitors or as redox-active layers in batteries.[4][6]

Conclusion and Future Outlook

(1-Chloro-2-formylvinyl)ferrocene is a valuable and accessible monomer for the synthesis of functional, redox-active polymers. The Vilsmeier-Haack synthesis provides a straightforward route to this building block, and reductive electropolymerization offers a direct and controllable method for creating thin films with tailored properties. The resulting polymers exhibit the characteristic stability and electrochemical activity of ferrocene, making them promising materials for catalysis, sensing, and energy applications. Future research may focus on copolymerizing this monomer with other functional units to create multifunctional materials with enhanced electronic, optical, or recognition properties, further expanding the utility of this versatile ferrocene derivative.

References

- Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium. Acta Chimica Sinica.

- Zhong, G., et al. (2020). Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. Molecules.

- Li, J., et al. (2021). Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue. Polymers.

- Wang, L., et al. (2019). Synthesis of Conjugated Main-Chain Ferrocene-Containing Polymers through Melt-State Polymerization. Organometallics.

- Foucher, D. A., et al. (2002). Synthesis of a Ferrocene-Based Polymer via Ring-Opening Polymerization. Journal of Chemical Education.

- Hudson, R. D. A. (2001). Ferrocene polymers: current architectures, syntheses and utility. Journal of Organometallic Chemistry.

- Yu, Z., et al. (2020). Ferrocene-Based Conjugated Microporous Polymers Derived from Yamamoto Coupling for Gas Storage and Dye Removal. Polymers.

- Schlögl, K., & Steyrer, W. (1966). Ferrocene, ethynyl-. Organic Syntheses.

- Patil, S. A., & Patil, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences.

- Kim, D. H., et al. (1999). Novel Conjugated Polymers Containing Ferrocene. MRS Online Proceedings Library.

- Abd-El-Aziz, A. S., & Shipman, P. O. (2010). Recent Progress in the Synthesis and Applications of Some Ferrocene Derivatives and Ferrocene-Based Polymers. Journal of Inorganic and Organometallic Polymers and Materials.

- Nakashima, H., et al. (2016). Synthesis and Properties of Poly(ferrocenylsilane)s Containing Si-Vinylene Units in the Main Chain. International Journal of Polymer Science.

- Samy, M. M., et al. (2023). Conjugated Microporous Polymers Based on Ferrocene Units as Highly Efficient Electrodes for Energy Storage. Polymers.

- Amer, W. A., et al. (2013). Synthesis, Characterization and Properties of Some Main-Chain Ferrocene-Based Polymers Containing Aromatic Units. Journal of Inorganic and Organometallic Polymers and Materials.

- Ferrocene. Wikipedia.

- Ganie, M. A., et al. (2023). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- He, H., et al. (2020). Electrochemical Applications of Ferrocene-Based Coordination Polymers. ChemPlusChem.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- An Introduction to the Synthesis and Reactions of Ferrocene. AZoM.

- (1-Chloro-2-formylvinyl)ferrocene. Santa Cruz Biotechnology.

- Wright, M. E., & Cochran, B. B. (1993). Synthesis, Characterization, and Polymerization of New Ferrocene-Fluorene Complexes. DTIC.

- Vilsmeier–Haack reaction. Wikipedia.

- Vilsmeier Reaction. YouTube (Professor Dave Explains).

- Smith, R. C., et al. (2015). Ferrocene Metallopolymers of Intrinsic Microporosity (MPIMs). Chemical Communications.

- Askarov, I. R., et al. (2019). Synthesis of monoacetyl ferrocene. ResearchGate.

- Chau, P. T. M., & Jin, J. I. (2007). Synthesis and characteristics of poly(para-phenylenevinylene). AJSTD.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. azom.com [azom.com]

- 3. Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue | MDPI [mdpi.com]

- 4. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Electrochemical Applications of Ferrocene-Based Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. (1-Chloro-2-formylvinyl)ferrocene | CAS 12085-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium [sioc-journal.cn]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Ferrocene - Wikipedia [en.wikipedia.org]

- 21. Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of (1-Chloro-2-formylvinyl)ferrocene

This Application Note and Protocol Guide details the strategic derivatization of (1-Chloro-2-formylvinyl)ferrocene , a versatile "linchpin" intermediate in organometallic synthesis.

Introduction: The Ferrocenyl Linchpin

(1-Chloro-2-formylvinyl)ferrocene (CAS: 12085-68-6), often synthesized via the Vilsmeier-Haack formylation of acetylferrocene, represents a critical electrophilic scaffold in organometallic chemistry. Its structure—a ferrocenyl group attached to a

-

The Formyl Group: Susceptible to nucleophilic addition (amines, active methylenes).

-

The Vinyl Chloride: Activated by the electron-withdrawing carbonyl, allowing for nucleophilic vinylic substitution (

) or elimination. -

The Ferrocenyl Moiety: Provides redox activity (

) and lipophilicity, crucial for biological and electrochemical applications.

This guide focuses on three high-value derivatization pathways: Heterocyclization (to bio-active pyrazoles), Elimination (to ethynylferrocene for materials science), and Condensation (for sensing/NLO applications).

Mechanistic Overview

The reactivity of this molecule is governed by the "push-pull" electronic character. The electron-donating ferrocene stabilizes the carbocation character at the

Figure 1: Strategic reaction pathways for (1-Chloro-2-formylvinyl)ferrocene. The versatility arises from the interplay between the aldehyde and the vinyl chloride.

Protocol A: Synthesis of Ferrocenyl Pyrazoles

Application: Medicinal Chemistry (Anticancer/Antimalarial agents). Mechanism: This reaction proceeds via a cascade sequence: (1) Formation of a hydrazone intermediate, followed by (2) intramolecular nucleophilic attack on the vinyl chloride, and (3) elimination of HCl to aromatize the pyrazole ring.

Materials

-

(1-Chloro-2-formylvinyl)ferrocene (1.0 equiv)

-

Hydrazine hydrate (or substituted hydrazine, e.g., Phenylhydrazine) (3.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

-

Catalyst: None required (autocatalytic) or mild acid.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 100 mg (0.36 mmol) of (1-Chloro-2-formylvinyl)ferrocene in 5 mL of 1,4-dioxane.

-

Addition: Under an argon atmosphere, add 3 equivalents of the hydrazine derivative dropwise at room temperature (

). -

Initial Stirring: Stir the mixture at

for 2 hours . Note: This allows the initial hydrazone formation without polymerizing the starting material. -

Cyclization: Heat the reaction mixture to

(reflux) for 6 hours . The color will typically shift from deep red/purple to orange-yellow. -

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material (

) should disappear, replaced by a more polar fluorescent spot. -

Workup:

-

Purification: Purify via flash column chromatography (Silica Gel 60). Elute with Hexane/EtOAc gradient.[2]

Yield: Typically 60–85% depending on the hydrazine substituent.

Protocol B: Synthesis of Ethynylferrocene

Application: Materials Science (Precursor for "Click" chemistry, molecular wires, and polymers). Mechanism: A base-induced fragmentation. The hydroxide ion attacks the aldehyde, leading to a retro-formylation-like cleavage accompanied by elimination of the vinyl chloride, releasing formate and chloride ions.

Materials

-

(1-Chloro-2-formylvinyl)ferrocene (5.0 g, 18.2 mmol)

-

1,4-Dioxane (50 mL)

-

Sodium Hydroxide (1.0 M aqueous solution, 100 mL)

-

Diethyl Ether (for extraction)

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of (1-Chloro-2-formylvinyl)ferrocene in 50 mL of boiling 1,4-dioxane.

-

Elimination Reaction: Rapidly add 100 mL of boiling 1 M NaOH solution to the dioxane mixture.

-

Critical Step: The rapid addition of hot base is necessary to drive the elimination over competing side reactions.

-

-

Reflux: Heat the mixture at reflux for 20 minutes .

-

Quench: Pour the hot reaction mixture onto 300 g of crushed ice/water mixture.

-

Neutralization: Once cooled, neutralize the mixture carefully with dilute HCl (if necessary) or proceed directly to extraction if the product precipitates.

-

Extraction: Extract the crude ethynylferrocene with pentane or diethyl ether (

mL).-

Why Pentane? Ethynylferrocene is highly soluble in non-polar solvents, while polar byproducts remain in the aqueous phase.

-

-

Finishing: Dry the organic layer over

and concentrate. Sublimation (

Characterization Data:

-

IR: Strong band at

(C -

NMR:

Figure 2: Workflow for the conversion of (1-Chloro-2-formylvinyl)ferrocene to Ethynylferrocene.

Protocol C: Knoevenagel Condensation (NLO Chromophores)

Application: Nonlinear Optics (NLO) and Electrochemical Sensors. Mechanism: The aldehyde group undergoes condensation with active methylene compounds (e.g., Malononitrile). The vinyl chloride moiety remains intact, extending the conjugation length and enhancing the "push-pull" effect.

Materials

-

(1-Chloro-2-formylvinyl)ferrocene (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Catalyst: Piperidine (0.1 mmol) or Basic Alumina

-

Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology

-

Setup: Mix 274 mg of (1-Chloro-2-formylvinyl)ferrocene and 73 mg of malononitrile in 10 mL of Ethanol.

-

Catalysis: Add 10

L of piperidine. -

Reaction: Stir at room temperature for 30–60 minutes . A solid precipitate usually forms as the condensation proceeds.

-

Isolation: Filter the solid precipitate.

-

Recrystallization: Recrystallize from hot ethanol or acetonitrile/water mixture.

-

Result: The product, 2-((2-chloro-3-ferrocenylallylidene)malononitrile, exhibits intense solvatochromism due to the enhanced charge transfer from the ferrocene to the dicyanovinyl group.

Summary of Key Properties

| Property | Value / Description | Relevance |

| Molecular Formula | Precursor stoichiometry | |

| MW | 274.52 g/mol | Calculation of equivalents |

| Appearance | Deep purple/red crystals | Visual purity check (oxidation turns it blue/green) |

| Melting Point | 76–77 °C | Purity verification |

| Redox Potential ( | Electrochemical sensing baseline | |

| Solubility | Soluble in DCM, | Compatible with standard organic protocols |

References

-

Org. Synth. 1986, 64, 73. Preparation of Ethynylferrocene via (1-Chloro-2-formylvinyl)ferrocene.

-

Orient. J. Chem. 2019, 35(2), 863-869. Ferrocenyl Substituted Pyrazoles, Synthesis via Novel Route. [4]

-

Int. J. Res. Pharm. Chem. 2011, 1(3). Synthesis and Antimicrobial Screening of Some Novel Ferrocenyl Derivatives.

-

Acta Chim. Sinica 2006, 64. Electrocopolymerization of (1-Chloro-2-formylvinyl)ferrocene.

Sources

Cross-coupling reactions with the vinyl chloride moiety of (1-Chloro-2-formylvinyl)ferrocene

Executive Summary

(1-Chloro-2-formylvinyl)ferrocene (also known as

This Application Note provides validated protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols overcome the high bond dissociation energy of the C–Cl bond (approx. 90 kcal/mol) by leveraging specialized ligand architectures and the inherent electronic activation of the substrate.

Precursor Synthesis & Quality Control

Before initiating cross-coupling, the quality of the starting material is critical. The synthesis relies on the Vilsmeier-Haack formylation of acetylferrocene.

Reaction:

| Parameter | Specification | Notes |

| Appearance | Dark violet/red crystalline solid | Oxidation leads to brown amorphous solids. |

| Melting Point | 74–76 °C | Sharp melting point indicates isomeric purity. |

| Isomerism | Predominantly (Z)-isomer | The (Z)-isomer (Cl and CHO trans across the alkene) is thermodynamically favored due to steric repulsion between the Ferrocene (Fc) and CHO groups. |

| Storage | 4 °C, under Argon | Aldehyde is susceptible to air oxidation. |

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling allows for the substitution of the chlorine atom with aryl or vinyl groups, creating extended

Mechanistic Insight

Standard Pd(

Protocol

Reagents:

-

Substrate: (1-Chloro-2-formylvinyl)ferrocene (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)

(1.5 equiv) -

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: SPhos (4 mol%)

-

Base: K

PO -

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a glovebox or purged vial, mix Pd(OAc)

and SPhos in dry toluene. Stir for 10 minutes at RT to generate the active Pd(0)-L species. -

Reaction Assembly: Add the ferrocenyl substrate, boronic acid, and finely ground K

PO -

Solvent Addition: Add the pre-complexed catalyst solution and degassed water.

-

Execution: Seal the tube and heat to 80 °C for 6–12 hours. The deep violet color of the starting material will shift to a bright red/orange (depending on the coupled aryl group).

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc gradient). Note: The product is an aldehyde; avoid using amine-functionalized silica which may form imines.

Application II: Sonogashira Cross-Coupling

This protocol installs an alkyne handle, creating "ferrocenyl-enyne" wires. These are critical for molecular electronics.

Mechanistic Insight

Unlike the Suzuki reaction, the Sonogashira coupling of this substrate can suffer from a competing Michael addition of the amine base to the activated double bond. Therefore, sterically hindered amine bases (e.g., diisopropylamine) or inorganic bases (Cs

Protocol

Reagents:

-

Substrate: (1-Chloro-2-formylvinyl)ferrocene (1.0 equiv)

-

Alkyne: Phenylacetylene or derivatives (1.2 equiv)

-

Catalyst: PdCl

(PPh -

Co-Catalyst: CuI (2 mol%)[1]

-

Base: Diisopropylamine (DIPA) (2.0 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Deoxygenation: Rigorously degas THF and DIPA using the freeze-pump-thaw method (3 cycles). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

-

Mixing: Under Argon flow, charge the flask with the ferrocenyl substrate, Pd catalyst, and CuI.

-

Addition: Add THF, DIPA, and finally the alkyne via syringe.

-

Reaction: Stir at 50 °C for 8 hours. (Note: Higher temperatures >70 °C may cause polymerization of the sensitive enyne-aldehyde product).

-

Monitoring: Monitor via TLC. The product usually has a higher R

than the starting chloride. -

Purification: Pass through a short pad of neutral alumina (to remove Copper salts) before column chromatography.

Visualization: Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthetic pathways and the catalytic cycle specific to the activated vinyl chloride.

Figure 1: Synthetic workflow for (1-Chloro-2-formylvinyl)ferrocene, highlighting the divergent cross-coupling pathways and the potential risk of nucleophilic vinylic substitution (

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | C–Cl bond is too inert. | Switch to SPhos or XPhos ligands. Standard PPh |

| Homocoupling of Alkyne | Oxygen presence in Sonogashira. | Re-degas solvents.[2] Ensure CuI is white/off-white (not green/oxidized). |

| Formation of Imines | Reaction with amine base. | In Sonogashira, use sterically hindered bases (DIPA, DIPEA) to prevent condensation with the aldehyde. |

| Loss of Stereochemistry | Isomerization during coupling. | Keep reaction time <12h. Pd-hydride species (formed from |

| Decomposition on Silica | Acid sensitivity. | The aldehyde is acid-sensitive. Add 1% Et |

References

-

Vilsmeier-Haack Synthesis of Ferrocenyl Acroleins

-

Polin, J., & Schottenberger, H. (1996). (2-Formyl-1-chlorovinyl)ferrocene.[3] Organic Syntheses, 73, 262.

-

-

Suzuki-Miyaura Coupling of Chlorides

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Sonogashira Coupling of Ferrocenes

-

Nemykin, V. N., et al. (2010). Preparation and properties of ferrocenyl-containing porphyrins. Dalton Transactions.[4] (Demonstrates alkyne coupling to ferrocene centers).

-

-

Reactivity of

-Haloacroleins:- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. (Discusses the activation of vinyl halides by carbonyl groups).

-

General Ferrocene Functionalization

- Togni, A., & Hayashi, T. (1995). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. VCH Publishers.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Conditions for Ferrocene Formylation

Welcome to the technical support center for the Vilsmeier-Haack formylation of ferrocene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, enabling you to achieve optimal yields and desired product selectivity. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Reaction - FAQs

Q1: What is the Vilsmeier-Haack reaction and why is it used for ferrocene?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic compound.[1][2] Ferrocene, with its electron-rich cyclopentadienyl rings, is an excellent substrate for this electrophilic substitution reaction.[3] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] This method is favored for its relatively mild conditions compared to other formylation techniques.[5]

Q2: What is the mechanism of the Vilsmeier-Haack formylation of ferrocene?

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich cyclopentadienyl ring of ferrocene attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the ring and forms a cationic intermediate. A base, such as DMF, then removes a proton to restore aromaticity and form an iminium salt intermediate.[1] This intermediate is then hydrolyzed during the aqueous work-up to yield the final formylated ferrocene product.[6]

Caption: Vilsmeier-Haack reaction mechanism for ferrocene formylation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of ferrocene.

Low or No Product Yield

Several factors can contribute to low or no product yield:

-

Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water in your reagents or glassware will quench the reagent.[7]

-

Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃.[7]

-

-

Insufficient Reaction Temperature: While the reaction is often initiated at low temperatures, it may require heating to proceed to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature, for example, to 40-60°C.[8]

-

-

Improper Stoichiometry: The ratio of ferrocene to the Vilsmeier reagent is critical. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion.

-

Solution: A common starting point is to use a molar ratio of Ferrocene:DMF:POCl₃ of 1:7-11:7-11.[8] However, this may need to be optimized for your specific setup.

-

Poor Product Selectivity (Mono- vs. Di-formylation)

Controlling the degree of formylation is a common challenge. The primary factor influencing the product distribution is the stoichiometry of the reagents.

-

Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent will favor the formation of the di-formylated product. The first formyl group deactivates the cyclopentadienyl ring it is attached to, but the second ring remains reactive.

-

Solution: To favor mono-formylation, carefully control the stoichiometry. Start with a near 1:1 molar ratio of ferrocene to the Vilsmeier reagent (formed from a 1:1 ratio of DMF and POCl₃). You can slowly add a solution of ferrocene to the pre-formed Vilsmeier reagent to maintain a low concentration of ferrocene relative to the reagent.

-

-

Reaction Time and Temperature: Longer reaction times and higher temperatures can also promote di-formylation.

-

Solution: Monitor the reaction closely by TLC. Once the desired amount of mono-formylferrocene is observed and before significant di-formylferrocene appears, quench the reaction.

-

| Parameter | To Favor Mono-formylation | To Favor Di-formylation |

| Ferrocene:Vilsmeier Reagent Ratio | ~ 1:1 to 1:1.5 | > 1:3 |

| Reaction Temperature | Lower (e.g., 0°C to RT) | Higher (e.g., RT to 60°C) |

| Reaction Time | Shorter, monitored by TLC | Longer |

Table 1: General Conditions to Influence Formylation Selectivity.

Work-up and Purification Issues

The work-up procedure is crucial for isolating the product and neutralizing the reactive reagents.

-

Hydrolysis: The iminium salt intermediate must be hydrolyzed to the aldehyde.

-

Standard Procedure: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it onto crushed ice. This is an exothermic process. Then, neutralize the acidic solution by the dropwise addition of a base, such as a 3 M aqueous sodium hydroxide solution, until the mixture is neutral to pH paper.[9] The product should precipitate out.

-

-

Product Isolation:

-

Solution: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water. The crude product can then be dried.

-

Column chromatography is the most effective method for separating these compounds due to their differing polarities.

-

Polarity Differences: Ferrocene is non-polar, while the introduction of the polar formyl group makes formylferrocene more polar. 1,1'-diformylferrocene is the most polar of the three.

-

Chromatography Conditions:

-

Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for ferrocene derivatives.[9]

-

Mobile Phase (Eluent): Start with a non-polar solvent like hexanes to elute the unreacted ferrocene (which will appear as a yellow band). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane to elute the monoformylferrocene (orange band) and then the diformylferrocene (red band).[9][10] A typical gradient could be starting with pure hexanes and gradually increasing the percentage of ethyl acetate.

-

| Compound | Polarity | Elution Order (from non-polar to polar eluent) |

| Ferrocene | Non-polar | 1st (Yellow band) |

| Formylferrocene | Moderately polar | 2nd (Orange band) |

| 1,1'-Diformylferrocene | Polar | 3rd (Red band) |

Table 2: Elution Order of Ferrocene and its Formylated Derivatives in Column Chromatography.

Side Reactions and Contaminants

A blue or green coloration is often indicative of the oxidation of the iron center in ferrocene from Fe(II) to Fe(III), forming the ferrocenium ion.

-

Causes of Oxidation: The Vilsmeier-Haack conditions are generally not strongly oxidizing. However, the presence of impurities or exposure to air for prolonged periods, especially during work-up in an acidic medium, can lead to some oxidation.

-

Prevention: Conduct the reaction under an inert atmosphere. During the work-up, neutralize the acidic solution promptly after hydrolysis.

-